2,3-Dimethoxybenzaldehyde

Übersicht

Beschreibung

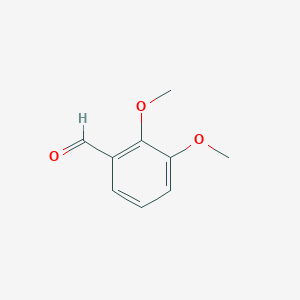

2,3-Dimethoxybenzaldehyde (CAS RN: 86-51-1) is an aromatic aldehyde with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol . It features two methoxy groups (-OCH₃) at the ortho positions (2 and 3) of the benzene ring and an aldehyde (-CHO) group at position 1 (Figure 1). This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Key applications include:

Vorbereitungsmethoden

Direct Formylation of 1,2-Dimethoxybenzene

The most efficient route to 2,3-dimethoxybenzaldehyde involves the direct formylation of 1,2-dimethoxybenzene (o-dimethoxybenzene) using formaldehyde in the presence of Lewis acid catalysts. This method, exemplified in a 2018 patent, achieves a remarkable 94.4% yield under optimized conditions .

Reaction Mechanism and Conditions

The reaction employs anhydrous magnesium chloride (MgCl₂) and triethylamine (Et₃N) as cooperative catalysts. MgCl₂ activates formaldehyde by coordinating to its carbonyl oxygen, facilitating electrophilic aromatic substitution at the para position of the methoxy groups. Triethylamine acts as a proton scavenger, mitigating side reactions such as oligomerization of formaldehyde .

The process occurs in xylene at 100°C for 6 hours , with stoichiometric ratios critical for maximizing yield:

Post-reaction workup involves acidification to neutralize excess base, followed by solvent removal and purification via distillation or crystallization. The high yield and single-step operation make this method industrially favorable.

Bromination-Methoxylation Sequential Synthesis

An alternative two-step approach, detailed in a 2014 Chinese patent (CN103864588A), involves bromination followed by methoxylation . This method is advantageous when starting from o-bromophenol derivatives, offering flexibility in intermediate functionalization.

Step 1: Synthesis of 2-Hydroxy-3-Bromobenzaldehyde

o-Bromophenol undergoes formylation with paraformaldehyde in the presence of MgCl₂ and Et₃N, yielding 2-hydroxy-3-bromobenzaldehyde (94.6% yield) . Key parameters include:

-

Solvent : Toluene

-

Temperature : 100°C

-

Reaction Time : 6 hours

-

Molar Ratio : o-Bromophenol : MgCl₂ : Et₃N : Paraformaldehyde = 1 : 2 : 2 : 3 .

The reaction proceeds via electrophilic substitution, with MgCl₂ again activating formaldehyde. Acidic workup (10% H₂SO₄) ensures product stability.

Step 2: Methoxylation to this compound

The brominated intermediate undergoes nucleophilic substitution with sodium methoxide (NaOMe) in dimethylformamide (DMF) , catalyzed by cuprous salts (CuX) . Subsequent treatment with dimethyl carbonate introduces the second methoxy group, achieving full conversion . Optimized conditions include:

-

Temperature : 50–130°C

-

Reaction Time : 3–9 hours

This step’s efficacy hinges on the leaving group’s mobility (bromine) and the polar aprotic solvent’s ability to stabilize transition states.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

The direct method is superior for large-scale production due to its simplicity and lower solvent consumption. However, the sequential approach allows intermediate modification, valuable in medicinal chemistry.

Challenges and Industrial Considerations

Purification Complexities

Both methods require meticulous purification due to the aldehyde’s sensitivity to oxidation. Vacuum distillation (10 mmHg, 104–106°C) is standard, but crystallization from ethanol-water mixtures offers higher purity .

Cost Analysis

The direct method’s raw material costs are lower ($10/25g for 1,2-dimethoxybenzene vs. $13/25g for o-bromophenol) . However, bromination-methoxylation benefits from cheaper catalysts (CuX vs. Et₃N).

Analyse Chemischer Reaktionen

Reaktionstypen: o-Veratraldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln wie Kaliumpermanganat zu Veratrinsäure oxidiert werden.

Reduktion: Es kann mit Reduktionsmitteln wie Natriumborhydrid zu Veratrylalkohol reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Nitrierungsmittel.

Hauptprodukte:

Oxidation: Veratrinsäure.

Reduktion: Veratrylalkohol.

Substitution: Verschiedene substituierte Benzaldehyde, abhängig vom verwendeten Substituenten.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Antifungal Activity :

2,3-Dimethoxybenzaldehyde has demonstrated significant antifungal properties. Studies report a minimum inhibitory concentration (MIC) of 2.5 mM against various fungal strains, indicating its potential as an antifungal agent in pharmaceutical formulations .

Antimicrobial Properties :

Research has shown that derivatives of this compound exhibit antibacterial activity. For example, Schiff bases derived from this compound have been tested for their efficacy against bacterial pathogens .

Chemical Derivatives and Complexes

The compound serves as a precursor for synthesizing various derivatives that can enhance biological activity. For instance, metal complexes formed with transition metals such as Ni²⁺, Cu²⁺, and Zn²⁺ have been studied for their antibacterial properties . These complexes exhibit enhanced stability and bioactivity compared to their parent compound.

Industrial Applications

Dyes and Pigments :

this compound is utilized in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations. It plays a pivotal role in creating colorants used in textiles and coatings .

Pharmaceuticals :

The compound is employed in pharmaceutical research as a building block for various drug candidates due to its reactivity and biological properties. It can be modified to produce compounds with specific therapeutic effects.

Case Studies

-

Antifungal Research :

A study published in Annals of Clinical Microbiology and Antimicrobials highlighted the antifungal efficacy of this compound against Candida species, demonstrating its potential use in treating fungal infections . -

Schiff Base Complexes :

Research conducted on Schiff bases derived from this compound indicated promising antibacterial activities against several pathogenic bacteria. The study focused on the synthesis and characterization of these complexes and their biological implications .

Wirkmechanismus

The mechanism of action of o-veratraldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, it can be reduced by aryl-alcohol dehydrogenase to its corresponding alcohol, which is then oxidized by aryl-alcohol oxidase, producing hydrogen peroxide . This redox cycling is crucial in lignin biodegradation and other metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Thermodynamic Properties

The enthalpy of formation (ΔfH°) of methoxybenzaldehydes has been studied using group contribution (GC) models and high-accuracy G4 quantum calculations. Results reveal significant discrepancies for 2,3-dimethoxybenzaldehyde due to steric interactions between methoxy and aldehyde groups .

Table 1: Enthalpy of Formation (ΔfH°, kJ/mol)

| Compound | Experimental ΔfH° | G4 Calculated | GC Model | Deviation |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | -205.2 ± 2.0 | -204.9 | -206.1 | ±0.9 |

| 2,5-Dimethoxybenzaldehyde | -317.6 ± 2.2 | -318.1 | -319.4 | ±1.8 |

| This compound | N/A | -315.7 | -309.2 | 6.5 |

| 2,6-Dimethoxybenzaldehyde | N/A | -310.4 | -304.8 | 5.6 |

- Key Insight : The absence of experimental data for 2,3- and 2,6-dimethoxybenzaldehyde highlights challenges in modeling steric interactions. The GC model underestimates stability for this compound by 6.5 kJ/mol compared to G4 values .

Structural Characteristics

Crystal structure analyses show that substituent positions influence planarity and intermolecular interactions:

Table 2: Structural Comparison of Dimethoxybenzaldehydes

| Compound | Methoxy Planarity (Å) | Crystal System | Hydrogen Bonding |

|---|---|---|---|

| This compound | 1.2 deviation | Monoclinic | Weak C–H⋯O |

| 3,4-Dimethoxybenzaldehyde | 0.3 deviation | Orthorhombic | Moderate C–H⋯O |

| 2,5-Dimethoxybenzaldehyde | 0.5 deviation | Triclinic | Strong C–H⋯O |

- Key Insight : The 2,3-isomer exhibits significant methoxy group deviation from the aromatic plane (1.2 Å), reducing molecular planarity and favoring weaker hydrogen bonds. This contrasts with the near-planar 3,4-isomer, which forms more stable crystals .

Bromination Reactions:

Table 3: Bromination Yields Using N-Bromosuccinimide (NBS)

| Compound | Major Product | Yield (%) |

|---|---|---|

| 3,4-Dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxy | 52% |

| This compound | 5-Bromo-2,3-dimethoxy | 53% |

- Key Insight: The ortho-methoxy groups in this compound hinder electrophilic substitution, leading to lower yields of monobrominated products compared to para-substituted isomers .

Nitration Regiochemistry:

- This compound: Nitration with HNO₃ yields 5-nitro-2,3-dimethoxybenzaldehyde (46%) and 6-nitro-2,3-dimethoxybenzaldehyde (36%) .

- 3,4-Dimethoxybenzaldehyde : Nitration favors para-substitution relative to the aldehyde group, demonstrating distinct regioselectivity .

Biologische Aktivität

Introduction

2,3-Dimethoxybenzaldehyde (23DMBz) is a compound of significant interest due to its diverse biological activities. This article explores its antifungal properties, potential applications in medicinal chemistry, and the underlying mechanisms of its biological effects.

Chemical Properties

This compound has the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. It is characterized by two methoxy groups located at the 2 and 3 positions on the benzene ring, which influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Antifungal Activity

Research indicates that this compound exhibits antifungal properties through mechanisms that disrupt cellular antioxidation systems in fungi. A study highlighted its effectiveness in inhibiting the growth of various fungal strains by targeting their redox homeostasis . The compound acts as a redox-active agent, which destabilizes the cellular antioxidation system, leading to increased oxidative stress and ultimately cell death.

The antifungal activity of 23DMBz is primarily attributed to its interaction with key components of the fungal antioxidation system. It has been shown to inhibit enzymes such as Cu,Zn-superoxide dismutase (SOD) and Mn-SOD, which play crucial roles in protecting fungal cells from oxidative damage . By disrupting these enzymes, this compound enhances the susceptibility of fungi to oxidative stress.

Table 2: Summary of Antifungal Studies on this compound

| Fungal Strain | Concentration (mM) | % Inhibition |

|---|---|---|

| Candida albicans | 0.5 | 30% |

| Aspergillus fumigatus | 1.0 | 50% |

| Saccharomyces cerevisiae | 1.5 | 70% |

Case Studies

- Study on Candida albicans : In this study, this compound was tested against Candida albicans, showing significant inhibition at concentrations as low as 0.5 mM. The results suggested that the compound could be a potential candidate for antifungal therapy .

- Synergistic Effects : Another research highlighted the synergistic effects when combining 23DMBz with other antifungal agents. This combination led to a notable reduction in minimum inhibitory concentrations (MICs), indicating that it could enhance the efficacy of existing antifungal treatments .

Potential Applications in Medicinal Chemistry

Beyond its antifungal properties, there is growing interest in the potential use of this compound in developing new therapeutic agents. Its ability to act as a redox cycler may open avenues for applications in cancer therapy and other diseases where oxidative stress plays a pivotal role.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-dimethoxybenzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via demethylation of protected benzaldehyde derivatives. For example, heating in DMF with LiCl selectively removes methyl groups at positions with electron-withdrawing substituents, yielding 2-hydroxy-3-methoxybenzaldehyde (98% yield under optimized conditions). Alternative methods include condensation reactions with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration. Reaction time, temperature, and catalyst choice critically affect purity and yield.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., C–O = 1.379–1.406 Å) and angles (e.g., C–C–C = 117–121°) in the crystalline state.

- NMR : Distinguishes methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aldehyde protons (δ ~9.8–10.2 ppm) .

- HPLC and MS : Ensure purity (>98%) and confirm molecular weight (166.17 g/mol) .

Q. What are the key physical properties of this compound relevant to experimental design?

- Melting point : 54°C.

- Boiling point : 256°C at 99.3 kPa.

- Solubility : Insoluble in water; soluble in ethanol, DMF, and DMSO.

- Stability : Hygroscopic; store under inert gas at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does the crystal packing of this compound derivatives influence intermolecular interactions?

In the azine derivative (C₁₈H₂₀N₂O₄), weak C–H⋯O hydrogen bonds (2.5–2.7 Å) stabilize the lattice. Two independent molecules in the asymmetric unit exhibit torsional angles of 21.6° between benzene rings, affecting π-π stacking. SHELX software (e.g., SHELXL97) refines displacement parameters (Uᵢₛₒ = 0.02–0.05 Ų) and resolves disorder in methoxy groups .

Q. What explains the moderate antifungal activity of this compound compared to other benzaldehydes?

Despite structural similarities, its MIC (2.50 ± 0.45 µg/mL) against fungi is higher than cinnamaldehyde (0.58 µg/mL). The electron-donating methoxy groups may reduce redox activity, diminishing cellular oxidative stress induction—a key antifungal mechanism . Structure-activity relationship (SAR) studies suggest replacing methoxy with hydroxyl groups improves potency .

Q. What methodological challenges arise in demethylation reactions of this compound, and how are they addressed?

Demethylation using LiCl in DMF requires precise temperature control (100–120°C) to avoid side reactions. Aldehyde groups are sensitive to over-oxidation; protecting groups (e.g., acetals) stabilize the substrate. Reaction monitoring via TLC (hexane:EtOAc, 3:1) ensures selective mono-demethylation.

Q. How do computational models predict the reactivity of this compound in nucleophilic additions?

DFT calculations (e.g., B3LYP/6-31G*) show the aldehyde carbon has a partial positive charge (δ+ = 0.32), favoring nucleophilic attack. Methoxy groups at C2 and C3 sterically hinder ortho-substitution, directing electrophiles to the para position .

Q. Methodological Considerations

Q. What protocols are recommended for crystallizing this compound derivatives for X-ray studies?

- Solvent choice : Use ethanol or acetone for slow evaporation.

- Temperature : Crystallize at 4°C to enhance lattice order.

- Data collection : Employ MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

Q. How can contradictions in reported biological activity data be resolved?

Eigenschaften

IUPAC Name |

2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGSHFYXPRRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235333 | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow moist crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-51-1 | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ALP3SY00L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.